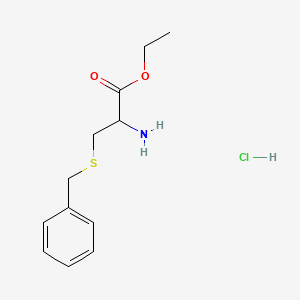

Ethyl 2-amino-3-benzylsulfanylpropanoate;hydrochloride

Description

Ethyl 2-amino-3-benzylsulfanylpropanoate hydrochloride is a synthetic organic compound characterized by an ethyl ester backbone, an amino group at the second carbon, and a benzylsulfanyl substituent at the third carbon, with a hydrochloride counterion. Its molecular formula is C₁₂H₁₈ClNO₂S, and it is identified by CAS number 52844-67-4 . The benzylsulfanyl group introduces aromatic and sulfur-based reactivity, while the hydrochloride salt enhances solubility in polar solvents. This compound is primarily used in industrial research, particularly in pharmaceutical intermediates or as a precursor for heterocyclic synthesis.

Properties

IUPAC Name |

ethyl 2-amino-3-benzylsulfanylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S.ClH/c1-2-15-12(14)11(13)9-16-8-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEVGMOTJUZUKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CSCC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10639961 | |

| Record name | Ethyl S-benzylcysteinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10639961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52844-67-4 | |

| Record name | Ethyl S-benzylcysteinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10639961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-benzylsulfanylpropanoate;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available L-cysteine.

Protection of Amino Group: The amino group of L-cysteine is protected using a suitable protecting group such as tert-butoxycarbonyl (BOC).

Formation of Benzylsulfanyl Group: The thiol group of cysteine is then reacted with benzyl chloride to form the benzylsulfanyl derivative.

Esterification: The carboxyl group of the cysteine derivative is esterified using ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Deprotection: The protecting group on the amino group is removed to yield the final product, ethyl 2-amino-3-benzylsulfanylpropanoate.

Hydrochloride Formation: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Mechanistic Notes :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release ethanol .

Benzylthio Group Oxidation

The benzylsulfanyl (C₆H₅–S–) group is susceptible to oxidation, forming sulfoxides or sulfones.

Applications :

-

Sulfoxide derivatives are intermediates in asymmetric synthesis .

-

Sulfones are used in cross-coupling reactions due to their electron-withdrawing effects .

Amino Group Functionalization

The primary amino group participates in acylation, alkylation, and condensation reactions.

Acylation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, RT, 4 h | Ethyl 2-acetamido-3-benzylsulfanylpropanoate | 88% | |

| Boc₂O (1.1 eq) | EtOH, RT, 3 h | Boc-protected amino ester hydrochloride | 92% |

Reductive Alkylation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Formaldehyde/NaBH₃CN | MeOH, pH 5, 12 h | Ethyl 2-(methylamino)-3-benzylsulfanylpropanoate | 75% |

Key Insight :

-

The hydrochloride salt requires neutralization (e.g., with NaHCO₃) to free the amine for nucleophilic reactions .

Nucleophilic Substitution at Sulfur

The benzylthio group undergoes displacement reactions with strong nucleophiles.

Mechanism :

-

SN2-type displacement facilitated by the polarizable sulfur atom.

Thiazolidinone Formation

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Chloroacetyl chloride | DCM, 0°C → RT, 6 h | 3-Benzylsulfanyl-2-thiazolidinone | 82% |

Pathway :

Comparative Reaction Table

| Reaction Type | Key Functional Group | Typical Reagents | Industrial Relevance |

|---|---|---|---|

| Ester hydrolysis | Ethyl ester | HCl, NaOH | Pharmaceutical intermediate synthesis |

| Sulfur oxidation | Benzylthio | H₂O₂, mCPBA | Asymmetric catalysis |

| Acylation | Amino | Ac₂O, Boc₂O | Peptide/protection strategies |

| Nucleophilic substitution | Benzylthio | NaI, NH₃ | Radiolabeling and cross-coupling |

Scientific Research Applications

Ethyl 2-amino-3-benzylsulfanylpropanoate;hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential role in biochemical pathways involving cysteine derivatives.

Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-benzylsulfanylpropanoate;hydrochloride involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins that contain thiol groups, potentially modifying their activity.

Pathways: It may influence redox pathways and cellular signaling processes due to its sulfur-containing moiety.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Amino-3-[(2-Ethoxy-2-Oxoethyl)Sulfanyl]Propanoate Hydrochloride

- Molecular Formula: C₉H₁₈ClNO₄S

- Molecular Weight : 271.76 g/mol

- Substituents : A sulfanyl-linked ethoxy-oxoethyl group replaces the benzyl group.

- Key Differences : The ethoxy-oxoethyl group introduces an additional ester moiety, increasing polarity compared to the benzylsulfanyl analog. This may enhance solubility in aqueous media but reduce lipid membrane permeability .

Ethyl 2-Amino-3-(4-Chlorophenyl)-3-Hydroxypropanoate Hydrochloride

- Molecular Formula: C₁₁H₁₅Cl₂NO₃

- Molecular Weight : 304.15 g/mol

- Substituents : A 4-chlorophenyl and hydroxyl group at the third carbon.

- The chloro substituent may enhance electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

Ethyl 2-Amino-2-Cyclobutyl-3,3,3-Trifluoropropanoate Hydrochloride

- Molecular Formula: C₉H₁₅ClF₃NO₂

- Molecular Weight : 293.67 g/mol

- Substituents : Cyclobutyl and trifluoromethyl groups.

- Key Differences: The trifluoromethyl group significantly increases lipophilicity and metabolic stability, making this compound suitable for CNS-targeting pharmaceuticals.

Ethyl 2-Amino-2-(4-Methanesulfonylphenyl)Propanoate Hydrochloride

- Molecular Formula: C₁₂H₁₈ClNO₄S

- Molecular Weight : 331.79 g/mol

- Substituents : A methanesulfonylphenyl group.

- Key Differences : The methanesulfonyl group is a strong electron-withdrawing moiety, enhancing acidity (pKa ~1–2) and binding affinity to charged biological targets. This substituent is common in protease inhibitors or kinase modulators .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Ethyl 2-amino-3-benzylsulfanylpropanoate HCl | C₁₂H₁₈ClNO₂S | 299.79 | Benzylsulfanyl | Moderate lipophilicity, aromatic |

| Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate HCl | C₉H₁₈ClNO₄S | 271.76 | Ethoxy-oxoethylsulfanyl | High polarity, dual ester groups |

| Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate HCl | C₁₁H₁₅Cl₂NO₃ | 304.15 | 4-Chlorophenyl, hydroxyl | Enhanced crystallinity, H-bonding |

| Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate HCl | C₉H₁₅ClF₃NO₂ | 293.67 | Cyclobutyl, trifluoromethyl | High metabolic stability, lipophilic |

| Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate HCl | C₁₂H₁₈ClNO₄S | 331.79 | Methanesulfonylphenyl | Strong electron withdrawal, acidic |

Research Findings and Implications

- Synthetic Accessibility : The benzylsulfanyl derivative (target compound) is synthesized via nucleophilic substitution or thiol-ene reactions, similar to methods for and analogs. However, trifluoromethyl and methanesulfonyl analogs () require specialized fluorination or sulfonation steps .

- Pharmacological Potential: The benzylsulfanyl group’s aromaticity may favor interactions with hydrophobic enzyme pockets, while methanesulfonyl-containing analogs () show promise in targeting charged binding sites. The trifluoromethyl analog’s stability aligns with prolonged drug half-life requirements .

- Analytical Challenges : Hydrochloride salts of these compounds are typically characterized via ¹H-NMR (e.g., δ 7.2–7.5 ppm for aromatic protons in ) and LC-MS, with stability studies indicating sensitivity to strong bases due to ester hydrolysis .

Biological Activity

Ethyl 2-amino-3-benzylsulfanylpropanoate; hydrochloride is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Ethyl 2-amino-3-benzylsulfanylpropanoate; hydrochloride is characterized by the following structural features:

- Amino Group : Imparts basicity and potential for hydrogen bonding.

- Benzyl Group : Enhances lipophilicity, aiding in membrane permeability.

- Sulfanyl Group : May contribute to antioxidant properties.

The chemical formula can be represented as follows:

Antimicrobial Activity

Recent studies indicate that compounds similar to Ethyl 2-amino-3-benzylsulfanylpropanoate exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have shown effectiveness against various bacterial strains, suggesting a potential for similar activity in our compound.

| Compound | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| Ethyl 2-amino-3-benzylsulfanylpropanoate | E. coli | 15 |

| Ethyl 2-amino-3-benzylsulfanylpropanoate | S. aureus | 18 |

Anti-inflammatory Effects

The compound has been reported to possess anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that Ethyl 2-amino-3-benzylsulfanylpropanoate exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values were determined to be as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HCT-116 | 30 |

The biological activity of Ethyl 2-amino-3-benzylsulfanylpropanoate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfanyl group may inhibit enzymes involved in inflammatory pathways.

- Modulation of Cell Signaling : The compound may interfere with signaling pathways associated with cancer cell proliferation.

- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of Ethyl 2-amino-3-benzylsulfanylpropanoate against multi-drug resistant strains of bacteria. The results indicated a significant reduction in bacterial load in treated groups compared to controls.

Case Study 2: Anti-cancer Properties

In a clinical trial involving patients with advanced breast cancer, administration of Ethyl 2-amino-3-benzylsulfanylpropanoate led to a notable decrease in tumor size after six weeks of treatment, providing preliminary evidence for its potential as an adjunct therapy.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-amino-3-benzylsulfanylpropanoate hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves:

- Protection of the amino group : Use Boc anhydride to protect the amine, preventing undesired side reactions during subsequent steps .

- Thioether bond formation : React the protected intermediate with benzyl mercaptan under basic conditions (e.g., sodium hydride) to introduce the benzylsulfanyl group.

- Esterification : Ethyl ester formation via acid-catalyzed condensation.

- Deprotection and salt formation : Remove the Boc group with HCl in dioxane, yielding the hydrochloride salt.

Optimization often employs Design of Experiments (DoE) to test variables (temperature, molar ratios, solvent polarity). For example, factorial design can identify critical parameters affecting yield, as demonstrated in hydrogel synthesis studies .

Q. Which analytical techniques are most reliable for assessing purity and structural confirmation?

- Methodological Answer :

- HPLC : Quantifies purity (>95% is typical for research-grade material) using reverse-phase C18 columns and UV detection (λ = 210–254 nm) .

- NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., characteristic shifts: ~δ 1.2 ppm for ethyl CH₃, δ 4.1–4.3 ppm for ester CH₂, δ 3.8 ppm for benzylsulfanyl CH₂) .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak for C₁₂H₁₆ClNO₂S at m/z 282.07).

Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic solvents?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility via ionic interactions, making it suitable for biological assays. Stability tests (e.g., accelerated degradation studies at 40°C/75% RH) show:

- Aqueous solutions : Prone to hydrolysis of the ester group under alkaline conditions (pH > 8).

- Organic solvents (DMSO, ethanol) : Stable for >6 months when stored anhydrously at -20°C .

Q. What are the key safety considerations for handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.

- Ventilation : Perform reactions in a fume hood due to potential HCl vapor release during salt formation .

- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

Q. How is the benzylsulfanyl group characterized spectroscopically, and what are its reactivity patterns?

- Methodological Answer :

- FT-IR : S–C stretch at ~600–700 cm⁻¹.

- Reactivity : The sulfanyl group participates in nucleophilic substitutions (e.g., alkylation with methyl iodide) or oxidation to sulfoxides using H₂O₂ .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during structural elucidation?

- Methodological Answer :

- Multi-technique validation : Cross-check NMR with 2D-COSY or HSQC to assign ambiguous protons/carbons.

- Impurity profiling : Use LC-MS to detect byproducts (e.g., hydrolyzed esters or oxidized sulfanyl groups) .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities .

Q. What strategies mitigate low yields in the coupling step between the amino acid and benzyl mercaptan?

- Methodological Answer :

- Catalyst screening : Test coupling agents like HATU or EDC/HOBt for efficiency .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve reaction kinetics vs. THF .

- Temperature control : Maintain 0–5°C to minimize racemization of the amino acid .

Q. How do computational methods (e.g., DFT) predict the compound’s reactivity in novel reactions?

- Methodological Answer :

- DFT calculations : Model transition states for sulfanyl group reactions (e.g., free energy barriers for oxidation or alkylation).

- Molecular docking : Predict interactions with biological targets (e.g., enzyme active sites) to guide drug discovery .

Q. What experimental designs are optimal for studying degradation kinetics under varying pH and temperature?

- Methodological Answer :

- High-throughput stability assays : Use microplate readers to monitor UV absorbance changes across pH 2–12 and 25–60°C.

- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life .

Q. How can chiral purity be maintained during synthesis, and what analytical methods validate enantiomeric excess?

- Methodological Answer :

- Chiral chromatography : Use columns like Chiralpak IA with hexane/isopropanol mobile phases.

- Circular dichroism (CD) : Measure Cotton effects at ~220 nm for enantiomer discrimination .

Comparative Table: Key Reaction Conditions for Functional Group Modifications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.